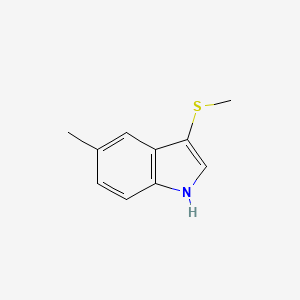
5-Methyl-3-(methylthio)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(methylthio)-1H-indole: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a methyl group at the 5-position and a methylthio group at the 3-position of the indole ring makes this compound unique and interesting for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(methylthio)-1H-indole can be achieved through several methods One common approach involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Large-scale production may also involve continuous flow reactors to maintain consistent quality and output.
化学反応の分析
Types of Reactions:
Oxidation: 5-Methyl-3-(methylthio)-1H-indole can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, resulting in the formation of 5-methylindole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 5-Methylindole.
Substitution: Various substituted indoles depending on the reagents used.
科学的研究の応用
Chemistry: 5-Methyl-3-(methylthio)-1H-indole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential. Studies are ongoing to explore its use in treating various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
作用機序
The mechanism of action of 5-Methyl-3-(methylthio)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
5-Methylindole: Lacks the methylthio group at the 3-position.
3-Methylthioindole: Lacks the methyl group at the 5-position.
Indole: The parent compound without any substituents.
Uniqueness: 5-Methyl-3-(methylthio)-1H-indole is unique due to the presence of both a methyl group at the 5-position and a methylthio group at the 3-position. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
特性
分子式 |
C10H11NS |
|---|---|
分子量 |
177.27 g/mol |
IUPAC名 |
5-methyl-3-methylsulfanyl-1H-indole |
InChI |
InChI=1S/C10H11NS/c1-7-3-4-9-8(5-7)10(12-2)6-11-9/h3-6,11H,1-2H3 |
InChIキー |
QRWMIHIBUBHCDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC=C2SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


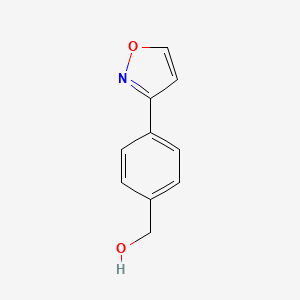

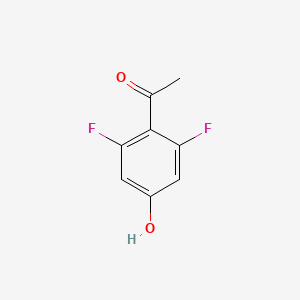
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)
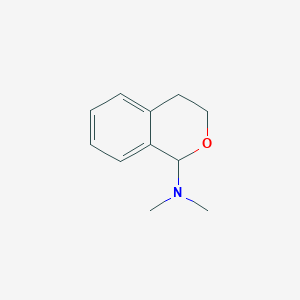

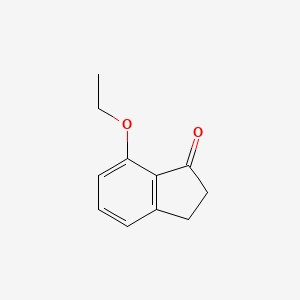

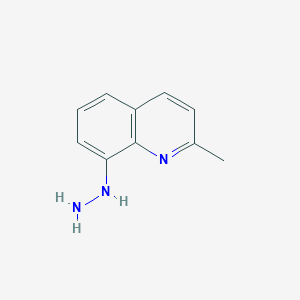

![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
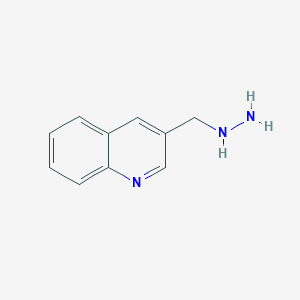

![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)
